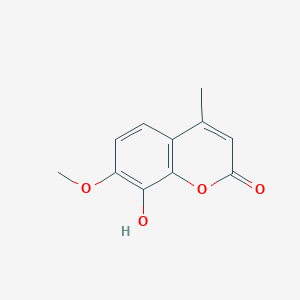

8-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one

概要

説明

7-メトキシ-4-メチル-クマリン-8-オールは、多くの植物に見られる天然化合物であるクマリンの誘導体です。クマリンは、その多様な生物活性で知られており、さまざまな医薬品や産業用途で使用されてきました。 7-メトキシ-4-メチル-クマリン-8-オールは、分子式C11H10O4、分子量206.19 g/molで特徴付けられます .

2. 製法

合成経路と反応条件: 7-メトキシ-4-メチル-クマリン-8-オールの合成は、一般的に、7-ヒドロキシ-4-メチルクマリンをメトキシ試薬でアルキル化することにより行われます。 効率的な方法の1つは、乾燥アセトンおよび無水炭酸カリウム中で、7-ヒドロキシ-4-メチルクマリンをプロパルギルブロミドと50°Cで反応させる方法です . 別の方法には、m-アミノフェニルをメトキシカルボニルクロリドと縮合させた後、環化および脱水を行う方法があります .

工業的生産方法: クマリン誘導体の工業的生産方法には、グリーンケミストリーの原則を用いた大規模合成がしばしば用いられます。 これには、環境への影響を最小限に抑えるために、グリーン溶媒、触媒、および省エネルギープロセスを使用することが含まれます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-methyl-coumarin-8-ol typically involves the alkylation of 7-hydroxy-4-methylcoumarin with methoxy reagents. One efficient method involves the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . Another method includes the condensation of m-aminophenyl with methoxycarbonyl chloride, followed by cyclization and dehydration .

Industrial Production Methods: Industrial production methods for coumarin derivatives often involve large-scale synthesis using green chemistry principles. This includes the use of green solvents, catalysts, and energy-efficient processes to minimize environmental impact .

化学反応の分析

反応の種類: 7-メトキシ-4-メチル-クマリン-8-オールは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてキノンやその他の酸化代謝物を生成することができます.

還元: 還元反応により、化合物を異なるヒドロキシ誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、さまざまな生物活性を有する、クマリンのヒドロキシ誘導体やメトキシ誘導体が含まれます .

4. 科学研究の応用

7-メトキシ-4-メチル-クマリン-8-オールは、科学研究において幅広い用途があります。

科学的研究の応用

Chemical Applications

Synthesis Precursor

- The compound is widely used as a precursor in the synthesis of other coumarin derivatives. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Reactivity

- 8-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions facilitate the creation of various derivatives with enhanced or altered properties.

Biological Applications

Antimicrobial Activity

- Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has been evaluated for its effectiveness against bacterial strains, demonstrating significant inhibitory effects .

Anticancer Properties

- The compound has been investigated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cells, particularly hepatocellular carcinoma (HepG2) cells. A study reported IC50 values indicating substantial activity against these cancer cells .

| Compound | IC50 (μM) |

|---|---|

| This compound | 45.0 ± 3.5 |

| Control (e.g., Doxorubicin) | 0.5 ± 0.1 |

Neuroprotective Effects

- There is ongoing research into the neuroprotective effects of this compound, particularly its ability to inhibit cholinesterases and β-secretase enzymes implicated in Alzheimer's disease. Its derivatives have shown promise as potential therapeutic agents in neurodegenerative disorders .

Medicinal Applications

Histamine Release Inhibition

- Preliminary studies suggest that this compound may act as a histamine release inhibitor, which could be beneficial in treating allergic reactions and other histamine-related conditions.

Potential Drug Development

- Given its diverse biological activities, this compound is being explored as a candidate for drug development targeting various diseases, including cancer and neurodegenerative disorders. Its structural modifications may enhance efficacy and reduce side effects .

Industrial Applications

Fragrance Industry

- The pleasant aroma of this compound makes it suitable for use in the production of perfumes and fabric conditioners. Its incorporation into consumer products enhances fragrance profiles.

Agricultural Uses

- Research indicates potential applications in agriculture as a natural herbicide or growth inhibitor for certain plants. The presence of methoxy groups significantly affects phytotoxicity, making it an interesting candidate for further exploration in pest control .

Case Studies

-

Anticancer Activity Assessment

- A study synthesized several derivatives of 8-Hydroxy-7-methoxy-4-methyl-coumarin and tested their anticancer activity against HepG2 cells. The results indicated that specific substitutions on the coumarin structure significantly enhanced anticancer properties, with some derivatives showing IC50 values below 50 μM .

- Neuroprotective Mechanism Exploration

作用機序

7-メトキシ-4-メチル-クマリン-8-オールの作用機序には、さまざまな分子標的および経路との相互作用が関与しています。

類似化合物:

7-ヒドロキシ-4-メチルクマリン: 7-メトキシ-4-メチル-クマリン-8-オールの合成における前駆体.

4-メチル-6,7-ジヒドロキシクマリン: 類似の生物活性を有する別のクマリン誘導体.

オストール (7-メトキシ-8-イソペンテニルクマリン): 抗炎症および神経保護効果で知られています.

独自性: 7-メトキシ-4-メチル-クマリン-8-オールは、他のクマリン誘導体と比較して、独特の生物活性と化学反応性を付与する、特定のメトキシおよびヒドロキシ置換によりユニークです .

類似化合物との比較

7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of 7-Methoxy-4-methyl-coumarin-8-ol.

4-Methyl-6,7-dihydroxycoumarin: Another coumarin derivative with similar biological activities.

Osthole (7-Methoxy-8-isopentenylcoumarin): Known for its anti-inflammatory and neuroprotective effects.

Uniqueness: 7-Methoxy-4-methyl-coumarin-8-ol is unique due to its specific methoxy and hydroxy substitutions, which confer distinct biological activities and chemical reactivity compared to other coumarin derivatives .

生物活性

Overview

8-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one, also known as 7-Methoxy-4-methyl-coumarin-8-ol, is a derivative of coumarin, a class of compounds renowned for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology, antimicrobial therapy, and neuroprotection. The molecular formula for this compound is C11H10O4 with a molecular weight of 206.19 g/mol.

Antimicrobial Properties

Research indicates that coumarin derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives have shown activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 3.9 µg/mL .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| MRSA | 1.95 | Moderate |

| Mycobacterium tuberculosis | 3.9 | Moderate |

| Escherichia coli | <5 | Significant |

| Candida albicans | <10 | Moderate |

Anticancer Activity

The compound has been investigated for its anticancer properties across various human cancer cell lines. Notably, it has shown promising results in inhibiting cell growth in colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and lung adenocarcinoma (A-549) cells. The half-maximal inhibitory concentration (IC50) values indicate potent cytotoxic effects, particularly against HCT-116 cells with IC50 values ranging from 1.08 to 1.48 µg/mL .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|

| HCT-116 | 1.08 - 1.48 | High |

| HepG-2 | 5.0 - 10.0 | Moderate |

| MCF-7 | 3.0 - 5.0 | Moderate |

| A-549 | 4.0 - 6.0 | Moderate |

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The hydroxyl groups in the structure contribute to its capacity to scavenge free radicals.

- Inhibition of Enzymes : It has been shown to inhibit enzymes such as acetylcholinesterase and monoamine oxidase, which are relevant in neurodegenerative diseases .

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A significant study published in MDPI reported the synthesis and biological assessment of several coumarin derivatives, including our compound of interest. The study highlighted the structure-activity relationship (SAR) that elucidates how modifications in the coumarin structure can enhance biological activity .

Additionally, another research article focused on the synthesis of related coumarin derivatives and their evaluation against various pathogens and cancer cell lines, confirming the broad-spectrum antimicrobial and anticancer properties of these compounds .

特性

IUPAC Name |

8-hydroxy-7-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-6-5-9(12)15-11-7(6)3-4-8(14-2)10(11)13/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSJFOILNWMNFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401227217 | |

| Record name | 8-Hydroxy-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401227217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22084-94-2 | |

| Record name | 8-Hydroxy-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22084-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401227217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。